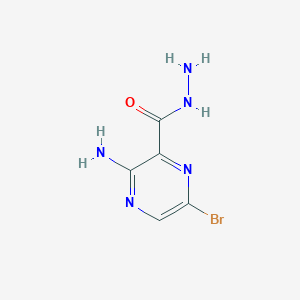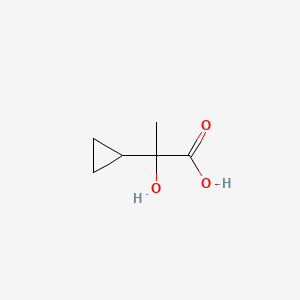
3-Amino-6-bromopyrazine-2-carbohydrazide
Overview
Description
“3-Amino-6-bromopyrazine-2-carbohydrazide” is a chemical compound with the molecular formula C5H4BrN3O . It has a molecular weight of 202.01 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H4BrN3O/c6-4-1-8-5 (7)3 (2-10)9-4/h1-2H, (H2,7,8) . This code represents the compound’s molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows :
Scientific Research Applications
Corrosion Inhibition
ABPT, along with other pyrazine derivatives, has been studied for its potential use as a corrosion inhibitor. A study utilized density functional theory (DFT) and molecular dynamics (MD) simulation to investigate ABPT's effectiveness. The findings suggest that ABPT derivatives could serve as effective corrosion inhibitors, with their performance potentially enhanced by the introduction of an –SH group, indicating a promising area for further research in materials science (Saha et al., 2016).
Synthesis of Complex Molecules
ABPT is also involved in the synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery. For example, it's used in the preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles, which are important intermediates in these fields. These compounds are assembled through processes like palladium-mediated α-arylation, showcasing ABPT's utility in constructing pharmacologically relevant structures (Havel et al., 2018).
Anti-Tubercular Activity
Another significant application of ABPT derivatives is in the fight against tuberculosis. A study on microwave-assisted synthesis of 3-amino-N’-benzylidenepyrazine-2-carbohydrazide derivatives revealed that some of these compounds exhibit significant activity against Mycobacterium tuberculosis H37Ra. This research not only highlights ABPT derivatives as potential novel leads for tuberculosis treatment but also emphasizes the importance of structure-activity relationships in designing effective anti-tubercular agents (Miniyar et al., 2019).
Catalytic Applications
The iodine-catalyzed reaction of ABPT with 2-(arylethynyl)benzaldehydes has been explored, revealing its potential in synthesizing hydrazones and 2-arylisoquinolines under metal-free conditions. This application demonstrates ABPT's versatility in catalysis and organic synthesis, offering a pathway to novel organic compounds with possible industrial and pharmaceutical applications (Pan et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-amino-6-bromopyrazine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN5O/c6-2-1-9-4(7)3(10-2)5(12)11-8/h1H,8H2,(H2,7,9)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHDHIQYBCUNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)



![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)
![Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1527628.png)

![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)





